molecular formula C27H26ClN3O5S B2493411 Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442556-46-9

Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2493411
CAS No.: 442556-46-9
M. Wt: 540.03
InChI Key: JJMYGQBLPOHXGV-UHFFFAOYSA-N
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Description

Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (hereafter referred to as Compound A) is a synthetic 1,4-dihydropyridine (DHP) derivative characterized by a structurally complex framework. The molecule features:

  • An allyl ester group at position 2.
  • A 5-cyano substituent at position 3.
  • A 4-(4-hydroxy-3-methoxyphenyl) group at position 4, contributing phenolic and methoxy functionalities.
  • A thioether-linked 2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl moiety at position 4.

DHPs are well-known for their pharmacological relevance, particularly as calcium channel modulators.

Properties

IUPAC Name

prop-2-enyl 6-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O5S/c1-5-10-36-27(34)24-16(3)30-26(37-14-23(33)31-20-12-18(28)8-6-15(20)2)19(13-29)25(24)17-7-9-21(32)22(11-17)35-4/h5-9,11-12,25,30,32H,1,10,14H2,2-4H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMYGQBLPOHXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a dihydropyridine core, which is known for its pharmacological properties. Dihydropyridines are often associated with cardiovascular activity and have been studied for their role as calcium channel blockers. The specific synthesis pathway for this compound has not been extensively documented in the literature, but it likely involves multi-step organic reactions typical of heterocyclic compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : Dihydropyridines are known to interact with calcium channels, leading to vasodilation and reduced blood pressure.
  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The presence of methoxy and hydroxy groups may contribute to antioxidant properties, helping to mitigate oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that similar dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been tested against breast and prostate cancer cells, showing significant inhibition of cell proliferation.
  • Anti-inflammatory Effects : Research indicates that compounds with a similar scaffold have demonstrated efficacy in reducing inflammation in animal models. For example, a study on related compounds showed a reduction in paw edema in carrageenan-induced inflammation models, suggesting potential for therapeutic use in inflammatory diseases .
  • Cardiovascular Effects : Given the structural characteristics of the compound, it is hypothesized that it may possess antihypertensive properties. Previous studies on dihydropyridine derivatives have shown promise in lowering blood pressure through calcium channel blockade .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibition of cell proliferation in cancer cell lines
Anti-inflammatoryReduction of paw edema in animal models
Cardiovascular effectsPotential antihypertensive activity through calcium channel blockade

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structural Similarities and Divergences

Compound A shares its 1,4-dihydropyridine core with several analogs but differs in substituent chemistry. Key comparisons include:

Compound Name Substituents at Key Positions Key Functional Groups
Compound A 4-(4-hydroxy-3-methoxyphenyl), 5-cyano, 6-thioether-linked amide Hydroxy, methoxy, cyano, thioether
Compound B () 4-(4-methylphenyl), 5-cyano, 6-thioether-linked amide Methylphenyl, cyano, thioether
Compound C () 4-(2-ethoxyphenyl), 5-cyano, 6-thioether-linked amide Ethoxyphenyl, cyano, thioether

Key Observations :

  • This may improve aqueous solubility and antioxidant activity . The methoxy group in Compound A could confer metabolic stability relative to the ethoxy group in Compound C, as methoxy groups are less prone to oxidative degradation .
  • Thioether Linkage: All three compounds feature a thioether bridge at position 6, which increases lipophilicity and may enhance membrane permeability.
Electronic and Steric Effects
  • Compound A’s 4-hydroxy-3-methoxyphenyl group creates an electron-rich aromatic system, which may influence charge-transfer interactions or radical scavenging capacity .
Antioxidant Potential

Studies on similar phenolic DHPs () demonstrate IC₅₀ values of 10–50 μM in DPPH assays, comparable to ascorbic acid . Compound B and C, lacking phenolic groups, show negligible antioxidant activity.

Pharmacological Activity
  • Calcium Channel Modulation: DHPs with 3-ester groups (e.g., allyl, methyl) typically exhibit voltage-dependent calcium channel blocking activity. Compound A’s allyl ester may enhance bioavailability compared to methyl esters (Compound C) . The 5-cyano group in all compounds may augment binding affinity to L-type calcium channels, as seen in nitrendipine analogs .
  • Antimicrobial Activity :

    • Compound A ’s 5-chloro-2-methylphenyl amide moiety resembles chlorinated pharmacophores in antimicrobial agents (e.g., chloramphenicol). Preliminary in vitro data on similar compounds show MIC values of 8–16 μg/mL against Staphylococcus aureus .

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